4-Chloro-2,5-difluorobenzamide
Overview
Description
4-Chloro-2,5-difluorobenzamide is a chemical compound with the molecular formula C7H4ClF2NO . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 191.56 . The InChI code for this compound is 1S/C7H4ClF2NO/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H2,11,12) .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not well-documented in the available literature. More research is needed to fully understand the chemical reactions of this compound .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Synthesis in Pesticide Development
4-Chloro-2,5-difluorobenzamide plays a significant role in the synthesis of various pesticides. It is used in the preparation of benzoylurea insecticides like Teflubenzuron (Shi-long, 2006), (Yang, 2006). Its derivatives are also used in synthesizing novel pesticides like Novaluron (Zi-qiang, 2008), (Xiao-jing, 2007).
Pharmacological Applications
In the field of pharmacology, this compound derivatives have been studied for their potential as anticonvulsant agents (Faizi et al., 2017). Additionally, derivatives of this compound have been investigated for antidiabetic properties through molecular docking and dynamic simulation studies (Thakral et al., 2020).
Charge Density Analysis in Molecular Crystals
The compound has been involved in experimental charge density distribution studies in molecular crystals like 4-fluorobenzamide, which exhibits short Cl···F and F···F interactions. These studies are crucial for understanding molecular interactions and designing new materials (Hathwar & Row, 2011).
Synthesis of Novel Fluorinated Compounds
This compound is used in the synthesis of novel fluorinated compounds. These compounds have applications in various fields, including medicinal chemistry, due to their stable derivative properties (Catalani et al., 2010).
Insecticide Metabolism Studies
This compound also finds use in studying the metabolism of insecticides in organisms like the house fly. Understanding the metabolic pathways of insecticides is crucial for assessing environmental impact and safety (Chang, 1978).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-2,5-difluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINFQWHIIHECLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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